molecular formula C8H6Cl3NO3 B166828 Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester CAS No. 60825-26-5

Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester

Cat. No. B166828
Key on ui cas rn: 60825-26-5
M. Wt: 270.5 g/mol
InChI Key: MNYBZEHWPRTNJY-UHFFFAOYSA-N
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Patent
US04127582

Procedure details

A reaction vessel was charged with 43.4 g (0.2 mole) of 2,3,5,6-tetrachloropyridine, 108 g (1.2 mole) of methyl glycolate, and 26.6 g (0.25 mole) of anhydrous sodium carbonate. The resulting mixture was stirred and heated to 110° C. at atmospheric pressure with methanol distillate being removed, as it formed, through a distillation head. After 3.5 hours, 6.5 g of methanol distillate was collected. This distillate, along with 64.0 g of additional methanol was added to the reaction mixture and reflux was continued for 1 hour. The solution was cooled to room temperature and anhydrous hydrogen chloride was sparged in slowly, until the solution was acidic to thereby minimize hydrolysis. The solution was refluxed at 70° C. for two more hours, and volatiles were removed in a vacuum. One hundred and eighteen grams of methanol and methyl glycolate were recovered. Perchloroethylene (150 g) was used to extract the ester. After washing the resulting perchloroethylene solution with water and cooling to 20° C., crystals of the product precipitated. These crystals were filtered and dried to give 41.2 g (0.15 mole) of methyl 3,5,6-trichloro-2-pyridinyloxyacetate, m.p. 99°-103° C. The ester product was analyzed by gas-liquid chromatography and was shown to be about 98% pure. Further recrystallization from methanol gave the pure ester, m.p. 104.5°-106° C. In the filtrate from the original crystallization there was another 8.2 g (0.03 mole) of product, and therefore, the total amount of product was 49.4 g (0.18 mole), which represented a 90% yield based on the tetrachloropyridine.
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Cl:9])=[C:4]([Cl:10])[N:3]=1.[C:11]([O:15][CH3:16])(=[O:14])[CH2:12][OH:13].C(=O)([O-])[O-].[Na+].[Na+]>CO>[Cl:8][C:7]1[C:2]([O:13][CH2:12][C:11]([O:15][CH3:16])=[O:14])=[N:3][C:4]([Cl:10])=[C:5]([Cl:9])[CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
43.4 g
Type
reactant
Smiles
ClC1=NC(=C(C=C1Cl)Cl)Cl
Name
Quantity
108 g
Type
reactant
Smiles
C(CO)(=O)OC
Name
Quantity
26.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being removed, as it
CUSTOM
Type
CUSTOM
Details
formed, through a distillation head
DISTILLATION
Type
DISTILLATION
Details
6.5 g of methanol distillate was collected
ADDITION
Type
ADDITION
Details
This distillate, along with 64.0 g of additional methanol was added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
reflux
WAIT
Type
WAIT
Details
was continued for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
anhydrous hydrogen chloride was sparged in slowly, until the solution
CUSTOM
Type
CUSTOM
Details
hydrolysis
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed at 70° C. for two more hours, and volatiles
CUSTOM
Type
CUSTOM
Details
were removed in a vacuum
CUSTOM
Type
CUSTOM
Details
One hundred and eighteen grams of methanol and methyl glycolate were recovered
EXTRACTION
Type
EXTRACTION
Details
to extract the ester
WASH
Type
WASH
Details
After washing the resulting perchloroethylene solution with water
TEMPERATURE
Type
TEMPERATURE
Details
cooling to 20° C.
CUSTOM
Type
CUSTOM
Details
crystals of the product precipitated
FILTRATION
Type
FILTRATION
Details
These crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
ClC=1C(=NC(=C(C1)Cl)Cl)OCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.15 mol
AMOUNT: MASS 41.2 g
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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